Dioxohydrazine

CAS No.: 16824-89-8

Cat. No.: VC1780152

Molecular Formula: N2O2

Molecular Weight: 60.013 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16824-89-8 |

|---|---|

| Molecular Formula | N2O2 |

| Molecular Weight | 60.013 g/mol |

| IUPAC Name | N-oxonitrous amide |

| Standard InChI | InChI=1S/N2O2/c3-1-2-4 |

| Standard InChI Key | AZLYZRGJCVQKKK-UHFFFAOYSA-N |

| SMILES | N(=O)N=O |

| Canonical SMILES | N(=O)N=O |

Introduction

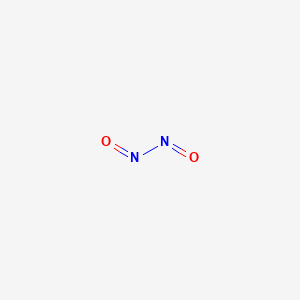

Chemical Identity and Structure

Dioxohydrazine is defined by its molecular formula N₂O₂, consisting of two nitrogen atoms bonded with two oxygen atoms . The compound is registered with CAS number 16824-89-8 and is officially recognized in chemical databases . As a nitrogen oxide, it exhibits distinctive structural characteristics that influence its reactivity and applications.

Nomenclature and Identification

Dioxohydrazine is known by several synonyms in the scientific literature:

The compound's identity is further confirmed through various chemical identifiers:

Structural Characteristics

The molecular structure of dioxohydrazine is notable for its arrangement of atoms. It exists as a dimer of nitric oxide, which contributes to its stability and reactivity profiles. This dimeric arrangement creates a unique bonding situation that differentiates it from other simple nitrogen oxides .

The compound features no rotatable bonds and no stereoisomers, resulting in a rigid structure that influences its physical properties and chemical behavior . Its chemical structure can be represented in both 2D and 3D conformations, providing insights into its spatial arrangement and potential interaction sites .

Physical and Chemical Properties

Dioxohydrazine possesses distinctive physical and chemical properties that determine its behavior in various environments and reactions.

Physical Properties

Table 1: Key Physical Properties of Dioxohydrazine

The compound's relatively low molecular weight and moderate density are consistent with its simple structure . Its negative XLogP3 value suggests hydrophilic tendencies, which influence its solubility and distribution in aqueous environments .

Chemical Properties

Dioxohydrazine exhibits several notable chemical properties:

The absence of hydrogen bond donors combined with multiple acceptor sites creates a specific electronic environment that influences its reactivity patterns . As a nitrogen oxide, it participates in redox reactions typical of this compound class, potentially acting as an oxidizing agent in certain environments .

Comparative Analysis with Similar Compounds

Dioxohydrazine belongs to the broader family of nitrogen oxides, each with distinct properties and applications. Understanding its relationship to similar compounds provides context for its chemical behavior and potential uses.

Comparison with Other Nitrogen Oxides

Table 2: Comparative Analysis of Dioxohydrazine and Related Nitrogen Oxides

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Dioxohydrazine (Dinitrogen dioxide) | N₂O₂ | Dimer of nitric oxide; intermediate stability; specific redox properties |

| Nitric Oxide | NO | Signaling molecule with vasodilatory effects; highly reactive free radical |

| Nitrous Oxide | N₂O | Used as anesthetic; greenhouse gas; less reactive than nitric oxide |

| Dinitrogen Tetroxide | N₂O₄ | Dimer of nitrogen dioxide; used as rocket propellant; highly reactive |

Dioxohydrazine occupies a unique position among nitrogen oxides due to its specific dimeric structure. While it shares some characteristics with dinitrogen tetroxide (also a dimer), its reactivity profile and stability differ significantly based on its particular molecular arrangement .

Applications and Significance

Despite limited direct applications documented in the literature, dioxohydrazine plays significant roles in several scientific and technological contexts.

Environmental Chemistry

Dioxohydrazine is relevant in environmental chemistry, particularly in:

-

Atmospheric reactions involving nitrogen oxides

-

Potential intermediates in pollution reduction processes

-

Understanding the chemistry of nitrogen oxide pollutants

Its role in reducing harmful nitrogen oxides makes it particularly interesting for environmental applications and emissions control strategies. The compound may participate in complex reaction mechanisms that involve the transformation and reduction of environmentally problematic nitrogen oxides .

Research Applications

In research contexts, dioxohydrazine serves as:

-

A model compound for studying nitrogen oxide chemistry

-

A reactive intermediate in various chemical transformations

-

A subject for theoretical and computational chemistry studies

Understanding its behavior contributes to broader knowledge about chemical bonding, reactivity patterns, and the behavior of nitrogen-containing compounds in various environments .

Current Research and Future Directions

Research involving dioxohydrazine continues to evolve, with several promising directions:

Computational Studies

Advanced computational methods are being employed to better understand:

-

Electronic structure and bonding patterns in dioxohydrazine

-

Reaction mechanisms involving this compound

-

Potential energy surfaces and transition states in relevant reactions

Environmental Applications

Emerging research explores dioxohydrazine's potential role in:

-

Developing more efficient catalytic converters

-

Creating new materials for nitrogen oxide capture

-

Designing cleaner technologies for emissions control

Synthetic Chemistry

Investigations into synthetic applications focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume